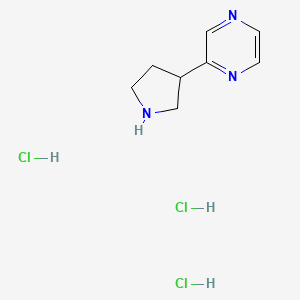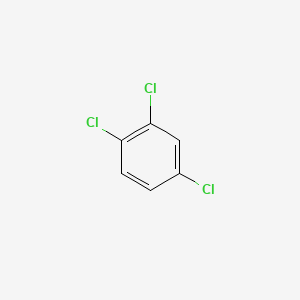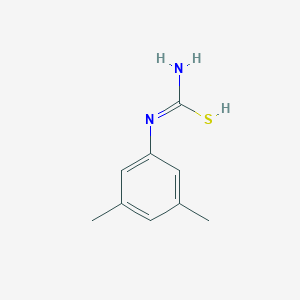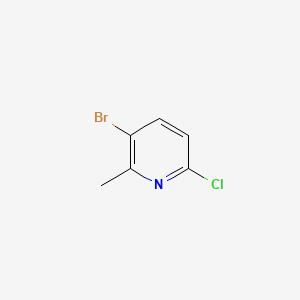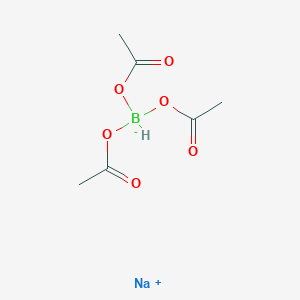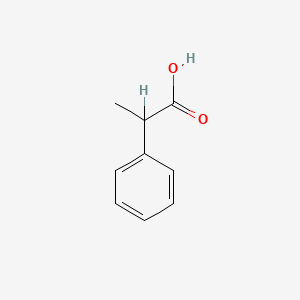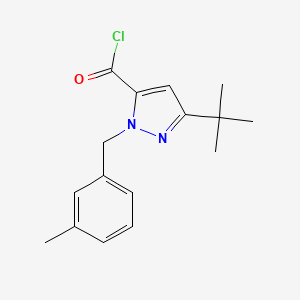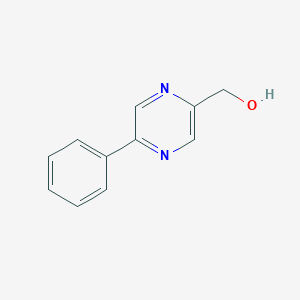
(5-Phenylpyrazin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenylpyrazin-2-yl)methanol is an organic compound that belongs to the class of pyrazines It features a phenyl group attached to the pyrazine ring, with a methanol group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylpyrazin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with phenylboronic acid in the presence of a palladium catalyst to form 5-phenylpyrazine. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound.
Reaction Conditions:
Step 1: 2-chloropyrazine + phenylboronic acid, palladium catalyst, base, solvent (e.g., ethanol), reflux.
Step 2: 5-phenylpyrazine + sodium borohydride, solvent (e.g., methanol), room temperature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalyst concentration, are crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
(5-Phenylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration at the phenyl ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature.
Substitution: Bromine, iron catalyst, room temperature; nitric acid, sulfuric acid, low temperature.
Major Products
Oxidation: (5-Phenylpyrazin-2-yl)aldehyde, (5-Phenylpyrazin-2-yl)carboxylic acid.
Reduction: (5-Phenylpyrazin-2-yl)amine.
Substitution: Brominated or nitrated derivatives of this compound.
科学研究应用
(5-Phenylpyrazin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-Phenylpyrazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- (5-Phenylpyrazin-2-yl)amine
- (5-Phenylpyrazin-2-yl)aldehyde
- (5-Phenylpyrazin-2-yl)carboxylic acid
Uniqueness
(5-Phenylpyrazin-2-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This functional group allows for specific reactions and interactions that are not possible with its analogs, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
(5-phenylpyrazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-6-13-11(7-12-10)9-4-2-1-3-5-9/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDFFQSSCWPJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
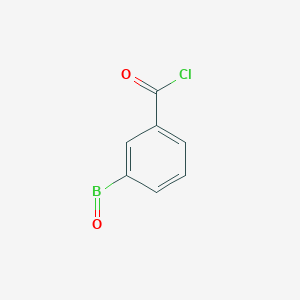
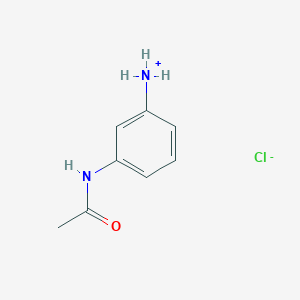
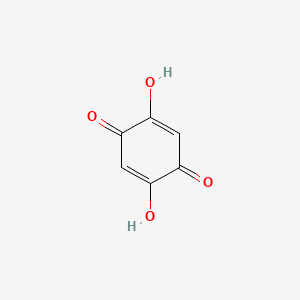
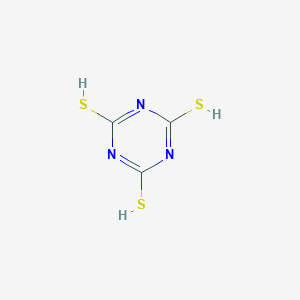
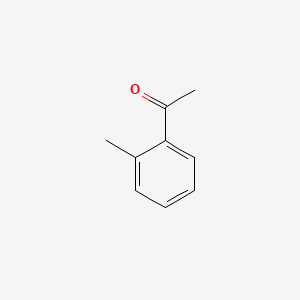
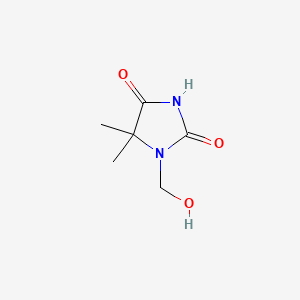
![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)
